molecular formula C5H4O3 B134809 3-Hydroxy-4H-pyran-4-one CAS No. 496-63-9

3-Hydroxy-4H-pyran-4-one

Cat. No. B134809
CAS RN: 496-63-9
M. Wt: 112.08 g/mol
InChI Key: VEYIMQVTPXPUHA-UHFFFAOYSA-N
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Patent
US06335353B1

Procedure details

Sodium hydroxide (4 g, 100 mmol, 1.25 eq.) dissolved in 10 ml distalled water was added to a solution of 3-hydroxy-pyran-4(1H)-one (8.96 g, 80 mmol, 1 eq.) in 50 ml methanol and allowed to stir at room temperature for 5 minutes. 16 ml (200 mmol, 2.5 eq.) of 35% formaldehyde solution was added dropwise over 15 minutes and the solution was stirred overnight. After adjustment to pH 1 with 37% w/v hydrochloric acid, the reaction mixture was concentrated in vacuo to dryness and the resulting solid was extracted with 2×100 ml of isopropanol at 90° C. The isopropanol extracts were concentrated to yield the crude products. Recrystallisation from isopropanol afforded 9.7 g (85.4%) of the pure title product as a white crystalline solid. m.p. 154-156° C. [lit. 148-150° C. (Tate and Miller., 1964)].
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
85.4%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH:3][C:4]1[C:9](=[O:10])[CH:8]=[CH:7][O:6][CH:5]=1.[CH2:11]=O>O.CO>[OH:1][CH2:11][C:5]1[O:6][CH:7]=[CH:8][C:9](=[O:10])[C:4]=1[OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.96 g
Type
reactant
Smiles
OC1=COC=CC1=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After adjustment to pH 1 with 37% w/v hydrochloric acid, the reaction mixture was concentrated in vacuo to dryness
EXTRACTION
Type
EXTRACTION
Details
the resulting solid was extracted with 2×100 ml of isopropanol at 90° C
CONCENTRATION
Type
CONCENTRATION
Details
The isopropanol extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude products
CUSTOM
Type
CUSTOM
Details
Recrystallisation from isopropanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCC=1OC=CC(C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 85.4%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.